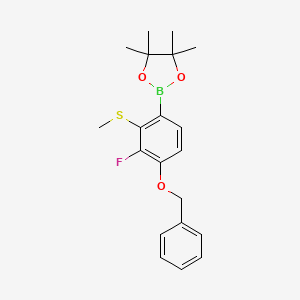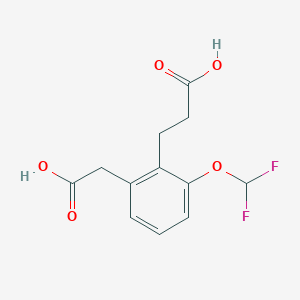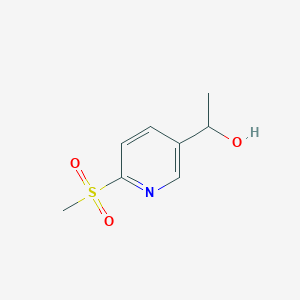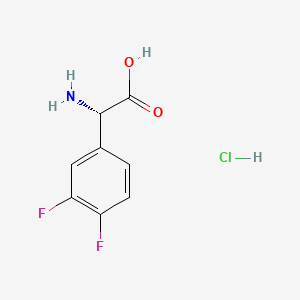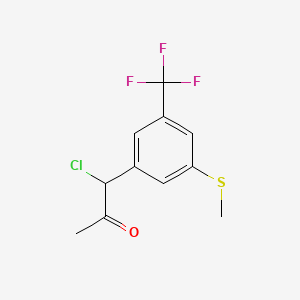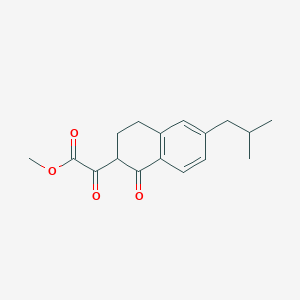
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-isobutyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is a complex organic compound. Its structure suggests it belongs to the class of naphthalene derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A plausible synthetic route might include:
Starting Material: Begin with a naphthalene derivative.
Functionalization: Introduce the isobutyl group through Friedel-Crafts alkylation.
Oxidation: Oxidize the naphthalene ring to introduce the ketone functionality.
Esterification: React the resulting compound with methyl oxalyl chloride to form the ester.
Industrial Production Methods
Industrial production would likely involve similar steps but optimized for scale, including:
- Use of catalysts to increase yield.
- Continuous flow reactors for better control over reaction conditions.
- Purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form more oxidized derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine
Pharmaceuticals: Possible precursor for drug development.
Industry
Materials Science: Utilized in the creation of specialized polymers or materials.
Wirkmechanismus
The mechanism of action would depend on its specific application. For instance:
Enzyme Inhibition: If used in biology, it might inhibit specific enzymes by binding to their active sites.
Pharmacodynamics: In medicine, it could interact with cellular receptors or pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthol or 2-naphthoic acid.
Isobutyl Ketones: Compounds like isobutyl methyl ketone.
Uniqueness
Structural Complexity: The combination of naphthalene and isobutyl groups with an ester functionality makes it unique.
Versatility: Its structure allows for diverse chemical modifications, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
2055841-18-2 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
methyl 2-[6-(2-methylpropyl)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]-2-oxoacetate |
InChI |
InChI=1S/C17H20O4/c1-10(2)8-11-4-6-13-12(9-11)5-7-14(15(13)18)16(19)17(20)21-3/h4,6,9-10,14H,5,7-8H2,1-3H3 |
InChI-Schlüssel |
GWIWERDNHUAOOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)


